An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Preamble: Navigating the Isomeric Landscape
In the field of medicinal chemistry, precision in molecular architecture is paramount. The subject of this guide, (6-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No. 1357945-24-4), is a key heterocyclic building block.[1][2][3] It is crucial for the reader to note that while this document is centered on the 6-chloro-2-methanamine isomer, a significant portion of the publicly available, detailed procedural literature pertains to its close structural isomer, (3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No. 939412-86-9).[4][5] These compounds feature substituents in a para (1,4-like) versus an ortho (1,2-like) relationship, respectively. Due to the conserved pyrazine core and functional groups, the synthetic and reactive principles are largely analogous. Therefore, where specific experimental data for the 6-chloro isomer is sparse, this guide will present protocols for the 3-chloro isomer as a scientifically robust and illustrative proxy, with this distinction being clearly noted. This approach is taken to provide the most practical and actionable insights for researchers in the field.
Molecular Overview and Physicochemical Identity
(6-Chloropyrazin-2-yl)methanamine hydrochloride is a substituted pyrazine derivative. The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in pharmacologically active molecules due to its ability to participate in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems.[6] The presence of a chlorine atom provides a reactive handle for nucleophilic aromatic substitution (SNAr), while the primary aminomethyl group offers a site for amide coupling and other derivatizations. The hydrochloride salt form is utilized to enhance the compound's stability and solubility in polar protic solvents, which is a critical consideration for reaction setup and purification processes.
Core Compound Properties
| Property | Value | Source(s) |
| CAS Number | 1357945-24-4 | [1][2][3] |
| Molecular Formula | C₅H₇Cl₂N₃ | [2] |
| Molecular Weight | 180.04 g/mol | [1][2] |
| IUPAC Name | (6-chloropyrazin-2-yl)methanamine;hydrochloride | N/A (Standard) |
| Appearance | Solid (Specific color/form may vary) | [7] |
| Purity | Typically ≥95% | [1][2] |
Chemical Structure
The structure consists of a central pyrazine ring substituted at the C2 and C6 positions with aminomethyl and chloro groups, respectively.
Caption: Structure of (6-Chloropyrazin-2-yl)methanamine Hydrochloride.
Synthesis and Chemical Reactivity
The synthesis of chloropyrazinyl methanamines is pivotal for their application in multi-step drug synthesis campaigns. The general strategy involves the reduction of a corresponding cyanopyrazine precursor.
Representative Synthesis Protocol (for 3-Chloro Isomer)
This protocol details the synthesis of the isomeric (3-Chloropyrazin-2-yl)methanamine hydrochloride and is presented as a validated, representative procedure for this class of compounds. The causality behind this choice of reagents lies in the high efficiency and selectivity of Raney Nickel for nitrile reduction under hydrogenation conditions, which is often cleaner than metal hydride reductions for this substrate class. The final acidification with HCl serves both to protonate the amine for purification and to generate the stable hydrochloride salt.
Objective: To synthesize (3-Chloropyrazin-2-yl)methanamine hydrochloride via reduction of 3-chloropyrazine-2-carbonitrile.[4]
Materials:
-
3-Chloropyrazine-2-carbonitrile (1.0 eq.)
-
Raney Nickel (approx. 67% w/w of starting material)
-
Acetic Acid (approx. 8.3 mL per g of starting material)
-
Hydrogen gas (H₂)
-
Toluene
-
1N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) in acetic acid (50 mL), carefully add Raney Nickel (4.00 g) under an inert atmosphere.[4]
-
Hydrogenation: Seal the reaction vessel and place it under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).[4]
-
Reaction Execution: Stir the suspension vigorously at room temperature for 1.5 days. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting nitrile.[4]
-
Work-up & Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon drying; keep the filter cake wet. Wash the filter cake with a small amount of acetic acid or THF.
-
Solvent Removal & Salt Formation: Collect the filtrate and concentrate it under reduced pressure (rotary evaporation). To the resulting residue, add toluene (40 mL) and evaporate again to azeotropically remove residual acetic acid. Add 1N HCl (15 mL) to the residue, followed by toluene (40 mL), and evaporate to dryness. This sequence ensures the formation of the hydrochloride salt.[4]
-
Final Purification: Dissolve the residue in tetrahydrofuran (30 mL) and filter to remove any insoluble impurities. Concentrate the filtrate to dryness under reduced pressure to yield the final product as a solid.[4]
Synthesis Workflow Visualization
Caption: General workflow for the synthesis of chloropyrazinyl methanamine HCl.
Core Reactivity
The utility of (6-Chloropyrazin-2-yl)methanamine hydrochloride stems from two key reactive sites:
-
C6-Chloro Group: The chlorine atom is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards attack by nucleophiles (e.g., amines, alcohols, thiols), enabling the displacement of the chloride. This is the primary reaction used to couple this fragment to other parts of a target molecule.
-
Primary Amine: The aminomethyl group is a versatile nucleophile. It readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form amides. It can also participate in reductive amination, alkylation, and sulfonylation reactions.
Applications in Medicinal Chemistry & Drug Discovery
This class of compounds serves as a crucial "hinge-binding" scaffold, particularly in the development of kinase inhibitors.[8] The nitrogen atoms of the pyrazine ring can form critical hydrogen bonds with the amino acid backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.
Case Study: Scaffolds for Kinase Inhibitors (Nek2)
(Never in mitosis gene a)-related kinase-2 (Nek2) is a serine/threonine kinase that is a promising target in cancer research due to its role in cell division.[7][8] Studies on related aminopyrazine and aminopyridine scaffolds have demonstrated their effectiveness as hinge-binding motifs for Nek2.[8] The general design principle involves using the aminopyrazine core to anchor the inhibitor in the ATP pocket, while substituents attached via the SNAr reaction and amide coupling explore other pockets to achieve potency and selectivity.
While a specific protocol using the 6-chloro isomer is not published, a representative coupling reaction would follow this logic:
Objective: To couple the aminopyrazine core to a partner molecule via SNAr (Illustrative Protocol).
-
Amine Protection (Optional but Recommended): The primary amine of (6-Chloropyrazin-2-yl)methanamine is often protected (e.g., as a Boc-carbamate) to prevent self-reaction and direct the subsequent SNAr reaction.
-
SNAr Reaction: The protected chloropyrazine is reacted with a nucleophile (e.g., an aniline or phenol derivative) in the presence of a base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA or HCl for a Boc group).
-
Amide Coupling: The now-free primary amine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to complete the synthesis of the target inhibitor.
Logical Framework for Application
The strategic value of this building block can be visualized as a branching path from a core structure to a therapeutic concept.
Caption: Logical path from the core building block to its therapeutic application.
Analytical Characterization
-
¹H NMR: The spectrum would show characteristic signals for the two non-equivalent aromatic protons on the pyrazine ring, a singlet or triplet for the methylene (-CH₂) protons, and a broad signal for the amine (-NH₂) and ammonium (-NH₃⁺) protons. The exact chemical shifts would be influenced by the solvent used (e.g., DMSO-d₆ or D₂O).
-
¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms in the molecule.
-
Mass Spectrometry (MS): ESI-MS would show a molecular ion peak corresponding to the free base [M+H]⁺ at approximately m/z 144.03, exhibiting a characteristic isotopic pattern (~3:1 ratio) due to the presence of one chlorine atom.
-
Purity Analysis (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing the purity of the compound.
Safety and Handling
As a laboratory chemical, (6-Chloropyrazin-2-yl)methanamine hydrochloride requires careful handling. The GHS classifications for the closely related 3-chloro isomer provide a strong basis for safety protocols.[9]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
(6-Chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). Molbase. Retrieved January 10, 2026, from [Link]
-
(6-CHLOROPYRAZIN-2-YL)METHANAMINE HYDROCHLORIDE [P87899]. (n.d.). ChemUniverse. Retrieved January 10, 2026, from [Link]
-
(6-Chloropyrazin-2-yl)methanamine hydrochloride, min 95%, 100 mg. (n.d.). SteloChem. Retrieved January 10, 2026, from [Link]
-
(6-Chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). Chemsigma. Retrieved January 10, 2026, from [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
- Bavetsias, V., et al. (2016). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Oncotarget, 7(26), 39545–39571.
-
Synthesis of acalabrutinib (XXVII). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
- Patent WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof. (n.d.). Google Patents.
- Patent WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates. (n.d.). Google Patents.
- Patent WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates. (n.d.). Google Patents.
-
6-chloropyrazin-2-amine. (n.d.). ZaiQi Bio-Tech. Retrieved January 10, 2026, from [Link]
- van den Biggelaar, M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7545–7555.
-
(3-Chloropyrazin-2-yl)methanamine;hydrochloride. (n.d.). Pharmacompass. Retrieved January 10, 2026, from [Link]
-
(3-Chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
(3-Chloropyrazin-2-yl)methanamine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
(5-Chloropyrazin-2-yl)methanamine. (n.d.). Alentris Research. Retrieved January 10, 2026, from [Link]
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemsigma.com [chemsigma.com]
- 4. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]
- 5. CAS 939412-86-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
